molecular formula C36H49N3O3 B12375844 P-gp inhibitor 17

P-gp inhibitor 17

Cat. No.: B12375844
M. Wt: 571.8 g/mol
InChI Key: QKLJZFXTTQOKAL-YEXYTOCPSA-N
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Description

P-glycoprotein inhibitor 17 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This inhibition is particularly significant in the context of drug resistance, especially in cancer therapy, where P-glycoprotein can pump out chemotherapeutic agents, reducing their efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-glycoprotein inhibitor 17 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of P-glycoprotein inhibitor 17 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

P-glycoprotein inhibitor 17 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in P-glycoprotein inhibitor 17. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .

Mechanism of Action

P-glycoprotein inhibitor 17 exerts its effects by binding to the P-glycoprotein transporter, thereby inhibiting its activity. This inhibition prevents the efflux of drugs and other substrates out of cells, increasing their intracellular concentrations. The molecular targets include the nucleotide-binding domains and transmembrane domains of P-glycoprotein. The pathways involved in this process include ATP hydrolysis and substrate translocation .

Properties

Molecular Formula

C36H49N3O3

Molecular Weight

571.8 g/mol

IUPAC Name

(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one

InChI

InChI=1S/C36H49N3O3/c1-31(2)26-10-13-36(7)28(34(26,5)12-11-27(31)41)25(40)19-23-24-20-33(4,15-14-32(24,3)16-17-35(23,36)6)30-38-29(39-42-30)22-9-8-18-37-21-22/h8-9,18-19,21,24,26-28,41H,10-17,20H2,1-7H3/t24-,26-,27-,28+,32+,33-,34-,35+,36+/m0/s1

InChI Key

QKLJZFXTTQOKAL-YEXYTOCPSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C6=NC(=NO6)C7=CN=CC=C7

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C6=NC(=NO6)C7=CN=CC=C7)C)C)C)C

Origin of Product

United States

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